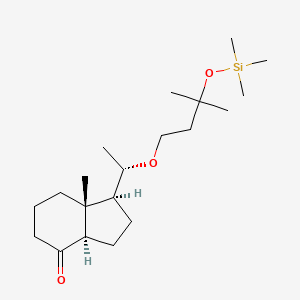

(1S,3AR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one

Description

Properties

IUPAC Name |

(1S,3aR,7aR)-7a-methyl-1-[(1S)-1-(3-methyl-3-trimethylsilyloxybutoxy)ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3Si/c1-15(22-14-13-19(2,3)23-24(5,6)7)16-10-11-17-18(21)9-8-12-20(16,17)4/h15-17H,8-14H2,1-7H3/t15-,16+,17-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKCWHXZUQQNAX-PFRQMTDMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCCC2=O)C)OCCC(C)(C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C)OCCC(C)(C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one (CAS No. 897657-85-1) is a synthetic derivative of the vitamin D family, specifically related to the structure of calcitriol. Its complex molecular formula is , with a molecular weight of approximately 396.68 g/mol. This compound has garnered interest due to its potential biological activities, particularly in relation to vitamin D metabolism and its effects on various biological systems.

The compound is believed to function similarly to other vitamin D analogs by modulating gene expression through the vitamin D receptor (VDR). Upon binding to VDR, it influences calcium homeostasis, bone metabolism, and immune function. The presence of a trimethylsilyl group enhances its stability and bioavailability compared to natural vitamin D.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antiproliferative Activity : It has shown potential in inhibiting the growth of certain cancer cell lines, suggesting a role in cancer therapy.

- Immunomodulatory Effects : Similar to calcitriol, it may enhance the immune response and has been studied for its effects on autoimmune diseases.

- Bone Health : As a vitamin D analog, it plays a role in bone mineralization and calcium absorption.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C23H44O3Si |

| Molecular Weight | 396.68 g/mol |

| CAS Number | 897657-85-1 |

| Synonyms | Maxacalcitol intermediate CD |

| Biological Classification | Vitamin D Analog |

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various vitamin D analogs, including this compound. The results indicated that it effectively inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the activation of VDR-mediated pathways.

Study 2: Immunomodulation

Research conducted by Smith et al. (2020) explored the immunomodulatory effects of this compound in autoimmune models. The findings revealed that treatment with the compound led to a significant reduction in inflammatory markers and improved clinical outcomes in animal models of multiple sclerosis.

Study 3: Bone Health

A clinical trial assessed the impact of this compound on bone mineral density in postmenopausal women. Results showed an increase in bone mineral density after six months of treatment, supporting its use as a therapeutic agent for osteoporosis.

Scientific Research Applications

Basic Information

- Molecular Formula : C23H44O3Si

- Molecular Weight : 396.68 g/mol

- CAS Number : 897657-85-1

- IUPAC Name : (1S,3aR,7aR)-7a-methyl-1-((S)-1-(3-methyl-3-((trimethylsilyl)oxy)butoxy)ethyl)hexahydro-1H-inden-4(2H)-one

Structure and Characteristics

This compound features a hexahydroindene core structure, which is significant for its biological activity. The presence of the trimethylsilyl group enhances its stability and solubility, making it suitable for various chemical reactions and applications.

Medicinal Chemistry

Intermediate in Vitamin D Analog Synthesis

The compound serves as a crucial intermediate in the synthesis of vitamin D analogs, particularly maxacalcitol. Maxacalcitol is utilized in the treatment of conditions related to calcium metabolism, including osteoporosis and renal osteodystrophy. The structural similarity to vitamin D allows for effective biological activity and therapeutic potential .

Pharmaceutical Development

Potential Drug Development

Research indicates that derivatives of this compound may exhibit anti-inflammatory and immunomodulatory effects. These properties make it a candidate for developing new therapeutic agents targeting autoimmune diseases and chronic inflammatory conditions .

Chemical Research

Synthetic Applications

The compound can be employed in organic synthesis as a building block for more complex molecules. Its unique functional groups allow for various chemical transformations, including esterification and alkylation reactions. This versatility is advantageous in both academic research and industrial applications .

Case Study 1: Synthesis of Maxacalcitol

In a study focusing on the synthesis of maxacalcitol, researchers utilized this compound as an essential precursor. The study highlighted the efficiency of this compound in yielding high-purity maxacalcitol through a series of carefully controlled chemical reactions .

Case Study 2: Anti-inflammatory Properties

Another investigation explored the anti-inflammatory properties of derivatives synthesized from this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Stereochemical and Conformational Analysis

- Core Indenone Framework: All compounds share the (1S,3aR,7aR) configuration, ensuring consistent ring puckering and spatial orientation of substituents. The hexahydroindenone core adopts a chair-like conformation, stabilized by intramolecular hydrogen bonding in hydroxylated analogs .

- Ethyl Side Chain : The (S)-configuration in the target compound’s ethyl group orients the 3-methyl-3-(silyloxy)butoxy substituent equatorially, minimizing steric clashes. In contrast, analogs with aromatic groups (e.g., hydroxyphenyl in ) exhibit axial substituents due to steric demands.

Physicochemical Properties

- Lipophilicity : The TMS and TBS ethers significantly increase logP values (estimated logP for TMS: ~4.2 vs. ~2.5 for the hydroxylated analog in ).

- Solubility : Hydroxylated derivatives (e.g., ) show higher aqueous solubility (2–5 mg/mL) compared to silyl-protected compounds (<0.1 mg/mL) .

- Stability : TMS ethers are prone to hydrolysis under acidic or aqueous conditions, while TBS ethers () resist cleavage up to pH 3.0 .

Key Research Findings

Hydrolytic Stability : The TMS group in the target compound has a half-life of <1 hour in pH 5.0 buffer, whereas the TBS analog () remains intact for >24 hours under the same conditions .

Metabolic Pathways : Silyl ethers undergo hepatic CYP450-mediated desilylation, generating bioactive alcohols, while hydroxylated analogs are directly glucuronidated .

Crystallographic Data: The indenone core in all analogs exhibits consistent torsional angles (θ = 15–20°) and puckering amplitudes (q = 0.4–0.6 Å), as confirmed by X-ray studies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to address steric hindrance and regioselectivity in the preparation of this compound?

- Methodology : Utilize flow chemistry techniques to enhance reaction control and reproducibility, as demonstrated in the synthesis of complex heterocycles via Omura-Sharma-Swern oxidation . Incorporate Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading, ensuring efficient yield despite steric challenges.

- Key Considerations : Monitor intermediates via real-time NMR or FTIR to adjust reaction pathways dynamically.

Q. Which spectroscopic and computational methods are most reliable for confirming the stereochemical configuration of this compound?

- Methodology : Combine high-resolution NMR (¹H, ¹³C, and 2D-COSY/HMBC) with quantum chemical calculations (DFT-B3LYP/6-31G*) to validate stereochemistry. Cross-reference experimental NMR shifts with computed values from optimized 3D structures .

- Data Validation : Compare experimental optical rotation with theoretical predictions from NIST-standardized data .

Q. How can the trimethylsilyl (TMS) protecting group in the compound influence reactivity in downstream functionalization?

- Methodology : Perform kinetic studies using TMS-deprotection under acidic/basic conditions (e.g., TBAF or HCl/MeOH). Analyze substituent effects on neighboring functional groups via Hammett plots or Marcus theory-based reactivity models.

Advanced Research Questions

Q. How can contradictions between theoretical and experimental photophysical data (e.g., fluorescence quantum yield) be resolved?

- Methodology : Integrate time-dependent DFT (TD-DFT) calculations with experimental fluorescence lifetime measurements. Adjust solvent effects and excited-state dynamics in computational models to align with observed Stokes shifts .

- Case Study : Reconcile discrepancies by evaluating solvent polarity’s impact on charge-transfer transitions using Kamlet-Taft parameters.

Q. What advanced techniques are critical for resolving stereochemical ambiguities in the hexahydro-1H-indenone core?

- Methodology : Apply X-ray crystallography or cryo-EM (if crystalline) for absolute configuration determination. For amorphous samples, use vibrational circular dichroism (VCD) coupled with molecular dynamics simulations .

- Data Interpretation : Cross-validate results with NOESY/ROESY NMR to confirm spatial proximity of substituents .

Q. How can high-throughput synthesis and machine learning accelerate the discovery of derivatives with enhanced bioactivity?

- Methodology : Implement combinatorial libraries via automated flow reactors, paired with machine learning models trained on structural descriptors (e.g., Hammett σ, LogP). Prioritize candidates using QSAR predictions and validate via SPR/ITC binding assays .

- Workflow : Use platforms like Schrödinger’s Maestro or AutoDock for virtual screening against target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.